Hashishene
CAS No.: 16626-39-4
Cat. No.: VC17992216
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16626-39-4 |
---|---|
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | 1-ethenyl-5,5-dimethylbicyclo[2.1.1]hexane |
Standard InChI | InChI=1S/C10H16/c1-4-10-6-5-8(7-10)9(10,2)3/h4,8H,1,5-7H2,2-3H3 |
Standard InChI Key | FVALSVRBUSTXPB-UHFFFAOYSA-N |
Canonical SMILES | CC1(C2CCC1(C2)C=C)C |
Introduction
Chemical Identity and Structural Properties of Hashishene
Molecular Characterization
Hashishene’s molecular formula is , with a molecular weight of 136.23 g/mol . Its bicyclic structure—a fused ring system with a vinyl group—results from the rearrangement of β-myrcene, a common cannabis terpene . Unlike oxidative terpenoids, hashishene retains a purely hydrocarbon skeleton, lacking oxygen-containing functional groups .
Physicochemical Properties
While precise boiling points and solubility data remain understudied, hashishene’s volatility aligns with monoterpenes, suggesting compatibility with gas chromatographic analysis . Its stability in cured hashish contrasts with β-myrcene’s susceptibility to degradation, highlighting its role as an aging marker .
Biosynthetic Pathway and Environmental Drivers
Photochemical Rearrangement of β-Myrcene
Hashishene forms via a non-oxidative photochemical reaction. During hashish curing, β-myrcene undergoes UV-induced rearrangement, producing allylic hydroperoxides that cyclize into hashishene . The reaction proceeds as follows:
This pathway underscores the role of traditional sun-drying practices in hashishene synthesis .
Influence of Processing Conditions
Prolonged curing (weeks to months), oxygen exposure, and moderate temperatures (20–30°C) optimize hashishene yield . Conversely, excessive heat degrades terpenes, emphasizing the delicacy of artisanal hash production .
Analytical Quantification and Method Validation
GC-FID Methodology
A validated GC-FID method enables precise quantification of hashishene and other terpenes in cannabis biomass . Key parameters include:
Parameter | Value/Result |
---|---|
Linear range | 1–100 μg/mL |
Limit of detection | 0.3 μg/mL |
Recovery rate | 89–111% |
Precision (RSD) | <10% |
This method’s accuracy and reproducibility make it ideal for profiling terpene transformations during hashish aging .
Comparative Terpene Profiles
Studies comparing fresh cannabis and aged hashish reveal hashishene’s absence in live plants, confirming its post-harvest origin . For example, β-myrcene concentrations drop from 0.015 mg/g in fresh material to undetectable levels in hashish, while hashishene emerges at 0.02–0.05 mg/g .
Industrial and Sensory Applications
Flavor and Aroma Enhancement
Hashishene’s earthy notes mask the pungency of cannabinoids, appealing to consumers seeking smoother inhalation experiences . Its concentration correlates with hashish quality, often commanding premium pricing .
Hashishene vs. β-Myrcene: A Comparative Analysis
Property | Hashishene | β-Myrcene |
---|---|---|
Structure | Bicyclic hydrocarbon | Acyclic monoterpene |
Formation | Post-harvest photodegradation | Biosynthesized in live plants |
Aroma | Earthy, floral | Musky, herbal |
Stability | Stable in cured products | Degrades rapidly under light |
This table highlights hashishene’s uniqueness as a processing artifact versus β-myrcene’s natural abundance .
Future Research Directions and Challenges
Pharmacokinetic Studies
Investigating hashishene’s bioavailability and receptor interactions could unlock therapeutic applications. Synergistic studies with THC and CBD are particularly urgent .
Standardization in Cannabis Products
As legal markets expand, quantifying hashishene in commercial hashish will ensure consistency and quality control. GC-FID protocols offer a blueprint for such standardization .
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